molecular formula C13H8ClFN4O B2931030 N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415491-43-7

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2931030
CAS No.: 2415491-43-7
M. Wt: 290.68
InChI Key: AEVSZKIZUGCAGV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a small molecule compound of significant interest in medicinal chemistry and drug discovery research. This chemical scaffold is recognized for its potential in developing novel therapeutic agents, particularly in the fields of anti-infectives and oncology. Researchers investigating imidazo[1,2-b]pyridazine-based compounds value this core structure for its diverse biological activity . Compounds based on the imidazo[1,2-b]pyridazine scaffold have demonstrated promising in vitro activity against protozoan parasites such as Trypanosoma brucei brucei, the causative agent of African sleeping sickness, showing sub-micromolar efficacy . Furthermore, this chemotype has been explored as a novel scaffold for anti-infectives, with some analogues exhibiting potent activity against Giardia lamblia . Beyond infectious diseases, the imidazo[1,2-b]pyridazine core is a prominent feature in research targeting various kinases. Patents disclose imidazo[1,2-b]pyridazine-based compounds for treating central nervous system disorders, metabolic diseases, and pain , while others detail their use as PDE10 inhibitors . The specific substitution pattern of the this compound molecule suggests its utility as a valuable building block for chemical synthesis or a candidate for biological screening in these and other therapeutic areas. Researchers can employ this compound to explore new structure-activity relationships (SAR), develop novel probes for biological targets, or initiate hit-to-lead optimization campaigns. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4O/c14-9-7-8(1-2-10(9)15)17-13(20)11-3-4-12-16-5-6-19(12)18-11/h1-7H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSZKIZUGCAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NN3C=CN=C3C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step often involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

It appears that "N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide" is a chemical compound with potential applications in scientific research. Here's what the search results suggest:

Basic Information

  • CAS Number : 2415491-43-7
  • Molecular Formula : C13H8ClFN4O

Related Compounds

  • This compound is related to other imidazo[1,2-b]pyridazine compounds .
  • Examples include:
    • 6-(4-(3-Chloro-4-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile
    • 6-(4-(3-chloro-4-fluorophenyl)-1-(2-cyclopropylethyl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazine-3- carbonitrile
    • 2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Potential Research Areas

  • Antiviral Activity: N-heterocyclic compounds, including those with a phenanthrene structure, have shown antiviral activity against plant viruses .
  • Antibacterial Potential: Derivatives of nitrogen-containing heterocyclic compounds have been investigated for their antibacterial properties . Some benzimidazolium salts have been utilized to create N-heterocyclic carbene (NHC) compounds with antibacterial potential .
  • Actoprotective Activity: Nitrogen-containing heterocyclic compounds have been studied for their ability to increase physical working capacity under extreme conditions .
  • Medicinal Chemistry: Heterocyclic N-oxides have demonstrated anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, and neuroprotective activities .
  • Gastrointestinal Illness Diagnosis: Heterocyclic compounds are volatile organic compounds (VOCs) emitted from stool that can potentially be used to diagnose gastrointestinal illnesses .
  • Trypanocidal Activity: 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine has shown in vitro activity against the trypomastigote blood stream form of T. b. brucei .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Implications
This compound (Target) Imidazo[1,2-b]pyridazine 6-carboxamide; 3-Cl,4-F-phenyl 374.8 (calc.) Enhanced halogen bonding; metabolic stability
N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Triazolo[4,3-b]pyridazine 4-Cl-phenyl; piperidine-4-carboxamide 414.9 Increased rigidity; altered kinase selectivity
(R)-IPMICF16 Imidazo[1,2-b]pyridazine 3-F,4-OCH3-phenyl; pyrrolidine 464.5 Improved PET imaging potential
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine 3-COOEt; 6-Cl 225.6 Higher lipophilicity; reduced H-bond capacity
N-((1-(6-(6-(Difluoromethyl)imidazo[1,2-b]pyridazin-3-yl)pyrimidin-4-yl)... Imidazo[1,2-b]pyridazine Difluoromethyl; pyrimidine ~600 (est.) Enhanced solubility; Gcn2 inhibition

Similarity Analysis

Structural similarity metrics (e.g., Tanimoto coefficients) from highlight that analogs sharing the imidazo[1,2-b]pyridazine core but differing in substituents (e.g., 6-Chloroimidazo[1,2-b]pyridazin-3-ylphenylmethanone, similarity 0.72) retain partial overlap in pharmacophoric features but diverge in electronic properties due to ketone vs. carboxamide groups .

Biological Activity

N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant pharmacological interest due to its potential applications in treating various diseases, particularly in oncology and neurodegenerative disorders. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H8ClFN3C_{12}H_{8}ClFN_{3} and features a unique imidazo-pyridazine structure that contributes to its biological activity. The presence of chlorine and fluorine substituents enhances its interaction with biological targets, which is critical for its pharmacological effects.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression, such as Aurora-A kinase. In vitro studies have reported IC50 values indicating potent inhibitory activity, suggesting its potential as an anticancer agent .
  • Antitumor Activity : In cell line studies, this compound demonstrated significant cytotoxicity against several cancer types. For instance, it has been reported to induce apoptosis in A549 lung cancer cells with an IC50 value of approximately 49.85 µM .

Biological Activity Data

The following table summarizes the biological activities and IC50 values for this compound across different studies:

Biological Activity Cell Line/Target IC50 Value (µM) Reference
Aurora-A kinase inhibitionVarious cancer cell lines0.16
CytotoxicityA54949.85
Apoptosis inductionMCF-70.46 ± 0.04
Anti-inflammatory activityLPS-induced NO productionNot specified

Case Studies

  • Anticancer Potential : A study by Xia et al. highlighted the compound's ability to induce apoptosis in tumor cells, demonstrating its efficacy as a potential therapeutic agent against lung cancer . The study utilized a range of concentrations to assess cytotoxicity and found significant effects at lower concentrations.
  • Neurodegenerative Disorders : Another investigation focused on the compound's neuroprotective properties. It was evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's. The compound exhibited competitive inhibition with promising selectivity towards MAO-B over MAO-A, suggesting potential therapeutic applications in neurodegeneration .

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